BenchChemオンラインストアへようこそ!

1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

Lipophilicity Drug-likeness Permeability

1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole (CAS 1856102-14-1, molecular formula C₇H₁₀FIN₂O, molecular weight 284.07 g/mol) is a trisubstituted pyrazole building block featuring a 2-fluoroethyl group at N1, an iodine atom at C4, and a methoxymethyl ether at C3. The compound is supplied as a research chemical with typical purity specifications of ≥95% (HPLC) and is classified under GHS07 as a harmful/irritant substance (H302, H315, H319, H335).

Molecular Formula C7H10FIN2O
Molecular Weight 284.073
CAS No. 1856102-14-1
Cat. No. B2398328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole
CAS1856102-14-1
Molecular FormulaC7H10FIN2O
Molecular Weight284.073
Structural Identifiers
SMILESCOCC1=NN(C=C1I)CCF
InChIInChI=1S/C7H10FIN2O/c1-12-5-7-6(9)4-11(10-7)3-2-8/h4H,2-3,5H2,1H3
InChIKeyWGKURXHBDPCWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole (CAS 1856102-14-1): Core Physicochemical and Structural Profile for Research Procurement


1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole (CAS 1856102-14-1, molecular formula C₇H₁₀FIN₂O, molecular weight 284.07 g/mol) is a trisubstituted pyrazole building block featuring a 2-fluoroethyl group at N1, an iodine atom at C4, and a methoxymethyl ether at C3 [1]. The compound is supplied as a research chemical with typical purity specifications of ≥95% (HPLC) and is classified under GHS07 as a harmful/irritant substance (H302, H315, H319, H335) . Its computed physicochemical descriptors—XLogP3-AA of 0.8, topological polar surface area (TPSA) of 27.1 Ų, and three hydrogen-bond acceptor sites—define a moderate-lipophilicity, intermediate-polarity scaffold that distinguishes it from both the simpler 4-iodo-1H-pyrazole congeners lacking the methoxymethyl group and the non-iodinated methoxymethyl analogs [1].

Why 1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole Cannot Be Replaced by In-Class Analogs: Structural Uniqueness and Property Divergence


Within the fluoroethyl-pyrazole chemical space, substitution at the N1, C3, and C4 positions combinatorially modulates lipophilicity, polarity, and hydrogen-bonding capacity. 1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole occupies a narrow property window—XLogP3 = 0.8, TPSA = 27.1 Ų—that is not simultaneously achievable with simpler analogs. The 4-iodo derivative lacking the methoxymethyl group (CAS 398152-63-1) is more lipophilic (XLogP3 = 1.2) and less polar (TPSA = 17.8 Ų), while the 3-methoxymethyl analog lacking iodine (CAS 1856052-19-1) is markedly more hydrophilic (XLogP3 = 0.2) [1]. The 5-methoxymethyl regioisomer (CAS 1856102-23-2) shares the same molecular formula but positions the ether substituent adjacent to the N1 fluoroethyl chain, altering steric and electronic properties relevant to metal-catalyzed cross-coupling at C4 . Direct substitution without experimental validation risks altered reaction yields, divergent pharmacokinetic profiles in downstream candidates, and compromised structure–activity relationships. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole vs. Closest Structural Analogs


Lipophilicity Reduction vs. 4-Iodo Analog (CAS 398152-63-1): XLogP3 Shift of –0.4 Units

The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.4 log units lower (less lipophilic) than the 1-(2-fluoroethyl)-4-iodo-1H-pyrazole analog (CAS 398152-63-1, XLogP3 = 1.2) that lacks the 3-methoxymethyl substituent [1]. This difference arises from the introduction of the ether oxygen at C3 and is consistent across the PubChem XLogP3 3.0 prediction algorithm [1].

Lipophilicity Drug-likeness Permeability

Lipophilicity Increase vs. De-Iodo Analog (CAS 1856052-19-1): XLogP3 Gain of +0.6 Units Driven by Iodine

Replacement of the C4 iodine with hydrogen (1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole, CAS 1856052-19-1) reduces the computed XLogP3-AA from 0.8 to 0.2, a decrease of 0.6 log units [1]. The heavy iodine atom contributes significantly to the compound's overall lipophilicity despite the polar methoxymethyl group [1].

Halogen effects Lipophilicity tuning SAR

Topological Polar Surface Area Differentiation: +9.3 Ų Over the 4-Iodo Analog (CAS 398152-63-1)

The target compound possesses a TPSA of 27.1 Ų, which is 9.3 Ų higher than the 1-(2-fluoroethyl)-4-iodo-1H-pyrazole analog (TPSA = 17.8 Ų) [1]. The increase is attributable to the methoxymethyl oxygen, which adds a third hydrogen-bond acceptor site [1].

Polar surface area Oral bioavailability CNS penetration

Regioisomeric Differentiation: 3-Methoxymethyl vs. 5-Methoxymethyl Substitution Pattern (CAS 1856102-23-2)

The target compound bears the methoxymethyl group at the C3 position (distal to the N1 fluoroethyl chain), whereas the 5-methoxymethyl regioisomer (CAS 1856102-23-2) places the ether substituent proximal to the N1 substituent [1]. In 4-iodopyrazoles, the steric and electronic environment around the iodine atom influences oxidative addition rates in palladium-catalyzed cross-coupling; substituents at C5 exert a greater steric influence on C4 reactivity than those at C3 [2]. While direct comparative kinetic data for these two regioisomers are not publicly available, the well-established ortho-effect principle in pyrazole chemistry predicts faster Suzuki-Miyaura coupling for the 3-substituted isomer [2].

Regioisomerism Cross-coupling reactivity Steric effects

Optimal Application Scenarios for 1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole in Medicinal Chemistry and Chemical Biology


Scaffold for C4-Functionalized Pyrazole Libraries via Palladium-Catalyzed Cross-Coupling

The C4 iodine atom serves as a universal leaving group for Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings. The 3-methoxymethyl group's distal location minimizes steric interference with the C4 reaction center, as predicted by pyrazole ortho-effect principles [1]. This regioisomeric advantage over the 5-methoxymethyl analog (CAS 1856102-23-2) makes the target compound the preferred substrate for library synthesis when high coupling yields and broad substrate scope are required. The fluoroethyl group at N1 provides an additional ¹⁹F NMR handle for reaction monitoring and product characterization.

Lead Optimization Programs Requiring Moderate Lipophilicity (XLogP3 ≈ 0.8) and Balanced Polarity

With an XLogP3 of 0.8 and TPSA of 27.1 Ų, the compound occupies a drug-like property space suitable for both oral bioavailability and CNS exposure [2]. Compared to the more lipophilic non-methoxymethyl analog (XLogP3 = 1.2, CAS 398152-63-1), the target compound may reduce non-specific protein binding and phospholipidosis risk, while still providing sufficient membrane permeability—a balance not achieved by the overly hydrophilic de-iodo analog (XLogP3 = 0.2, CAS 1856052-19-1) [2]. This profile is particularly relevant for fragment-based drug discovery and hit-to-lead campaigns where physicochemical property control is paramount.

Radiolabeling Precursor for ¹²³I/¹²⁵I SPECT or ¹²⁴I PET Tracer Development

The C4 iodine position is amenable to isotope exchange or electrophilic radioiodination, enabling the synthesis of radiolabeled analogs for in vivo imaging studies. The methoxymethyl and fluoroethyl substituents modulate the overall lipophilicity to a range (XLogP3 = 0.8) that is generally associated with favorable biodistribution and reduced non-specific tissue accumulation, compared to the more lipophilic non-methoxymethyl scaffold (XLogP3 = 1.2) [2]. The TPSA of 27.1 Ų further supports potential CNS radiotracer applications where brain penetration is desired.

¹⁹F NMR Probe for Metabolic Stability and Protein Binding Studies

The single fluorine atom in the N1-fluoroethyl group provides a clean ¹⁹F NMR signal without the spectral complexity of the difluoroethyl analog (CAS 1856043-48-5) [3]. This simplifies detection and quantification in metabolic incubation mixtures, plasma stability assays, and protein binding experiments. Researchers using ¹⁹F NMR as a primary analytical readout will find the monofluoro probe easier to interpret than the difluoro variant, which exhibits more complex coupling patterns, while still retaining the metabolic stability advantages of fluorine substitution.

Quote Request

Request a Quote for 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.